1-(furan-2-ylmethyl)-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that features a furan ring, a propylsulfanyl group, and a cyclopenta[d]pyrimidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the propylsulfanyl group and the cyclopenta[d]pyrimidin-2-one core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The furan ring and propylsulfanyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The furan ring and propylsulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the propylsulfanyl group may produce propylthio derivatives.
Scientific Research Applications
1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and cyclopenta[d]pyrimidin-2-one analogs. Some examples are:
- 1-[(FURAN-2-YL)METHYL]-4-(METHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
- 1-[(FURAN-2-YL)METHYL]-4-(ETHYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
Uniqueness
What sets 1-[(FURAN-2-YL)METHYL]-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H18N2O2S |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H18N2O2S/c1-2-9-20-14-12-6-3-7-13(12)17(15(18)16-14)10-11-5-4-8-19-11/h4-5,8H,2-3,6-7,9-10H2,1H3 |
InChI Key |
IGARGWTXKWKOJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=O)N(C2=C1CCC2)CC3=CC=CO3 |
Origin of Product |
United States |
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